

# SGC-CBP30 apoptosis induction multiple myeloma cells

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** Sgc-cbp30

Cat. No.: S548917

[Get Quote](#)

## Mechanism of Action and Key Pathways

**SGC-CBP30** is a selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CBP and EP300. In multiple myeloma, this inhibition leads to a direct suppression of the IRF4 transcription factor and its key target, c-MYC. Since multiple myeloma cells are critically dependent on the IRF4/MYC axis for survival, this suppression results in cell cycle arrest and the induction of apoptosis [1].

The diagram below illustrates this core mechanism and a key experimental strategy for overcoming resistance.



[Click to download full resolution via product page](#)

## Experimental Setup and Validation

To ensure your experiments are robust, here are the key parameters for using **SGC-CBP30** effectively.

**Table 1: Key Experimental Parameters for SGC-CBP30 [1]**

| Parameter                                     | Specification                    | Details / Purpose                                                                            |
|-----------------------------------------------|----------------------------------|----------------------------------------------------------------------------------------------|
| <b>Working Concentration</b>                  | $\leq 2.5 \mu\text{M}$           | For on-target effects; higher concentrations may have off-target BET bromodomain inhibition. |
| <b>Cell Viability Assay (GI<sub>50</sub>)</b> | $< 3 \mu\text{M}$                | The half-maximal growth inhibitory concentration for sensitive multiple myeloma cell lines.  |
| <b>Phenotypic Outcome</b>                     | G1 Cell Cycle Arrest & Apoptosis | Primary phenotypic effect observed after treatment.                                          |
| <b>Key Downstream Validation</b>              | IRF4 & c-MYC Suppression         | Measure protein/mRNA levels to confirm on-target mechanism.                                  |
| <b>Rescue Experiment</b>                      | Ectopic IRF4 or MYC Expression   | Re-expression antagonizes SGC-CBP30 effects, confirming mechanism.                           |

## Frequently Asked Questions & Troubleshooting

Here are solutions to some common experimental challenges.

**Q1: The apoptotic response in my multiple myeloma cell lines is weaker than expected. What could be the cause?**

- **Confirm Mechanism:** Always validate on-target activity by measuring the downregulation of IRF4 and c-MYC at the mRNA and protein levels (e.g., via qRT-PCR and western blot) [1]. Without this confirmation, it's difficult to troubleshoot efficacy.
- **Check for Preexisting Resistance:** Some cell lines may have inherent or acquired resistance mechanisms. Investigate the status of the CRBN pathway, as lenalidomide-resistant cells with sustained IRF4 expression have been shown to be re-sensitized by **SGC-CBP30** [2].
- **Optimize Combination Therapy:** Research indicates that apoptosis in myeloma can be synergistically enhanced by targeting multiple pathways. Consider combining **SGC-CBP30** with other agents, such as an MCL-1 inhibitor, which has shown synergistic killing with dexamethasone in preclinical models [3].

**Q2: How can I be sure that the effects I'm seeing are due to CBP/EP300 inhibition and not off-target BET inhibition?**

- **Use the Right Concentration:** Strictly maintain **SGC-CBP30** concentrations at or below 2.5  $\mu\text{M}$  to minimize BET bromodomain inhibition [1].
- **Employ a Selective BET Inhibitor Control:** Include a selective BET inhibitor (like CPI203) in your experiments. **SGC-CBP30** should not effectively displace BRD4 from chromatin at your working concentrations, while CPI203 will [1].
- **Leverage Cellular Selectivity:** The high sensitivity of multiple myeloma cells relative to other hematologic cancer cells is a hallmark of CBP/EP300 bromodomain inhibition, not BET inhibition [1].

**Q3: Are there any clinical-stage compounds similar to SGC-CBP30 that I can reference for translational studies?** Yes, **inobrodib** (developed by CellCentric) is a first-in-class, oral p300/CBP inhibitor currently in Phase I/II clinical trials for relapsed/refractory multiple myeloma (NCT04068597). It also targets the IRF4/MYC axis and has shown a 75% overall response rate in early clinical data when combined with pomalidomide and dexamethasone [4]. This provides a strong translational context for your preclinical work with **SGC-CBP30**.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Bromodomain inhibition of the transcriptional ... - PMC [pmc.ncbi.nlm.nih.gov]
2. Identification of lenalidomide resistance pathways in ... [nature.com]
3. Deep profiling of apoptotic pathways with mass cytometry ... [pubmed.ncbi.nlm.nih.gov]
4. CellCentric Announces Completion of Enrollment for Dose ... [cellcentric.com]

To cite this document: Smolecule. [SGC-CBP30 apoptosis induction multiple myeloma cells].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30-apoptosis-induction-multiple-myeloma-cells>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)